molecular formula C22H20N2O7 B11058773 N-acetyl-N-[3-(7-methoxy-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide

N-acetyl-N-[3-(7-methoxy-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide

Cat. No.: B11058773
M. Wt: 424.4 g/mol
InChI Key: MSKAGGDLBMAOCZ-UHFFFAOYSA-N
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Description

N-ACETYL-N-[3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-4-(4-METHOXYPHENYL)-12-OXAZOL-5-YL]ACETAMIDE is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that includes a benzodioxole moiety, a methoxyphenyl group, and an oxazole ring, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ACETYL-N-[3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-4-(4-METHOXYPHENYL)-12-OXAZOL-5-YL]ACETAMIDE typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the heteroaryl indole framework . This method involves the use of palladium catalysts and appropriate ligands under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry can be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-ACETYL-N-[3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-4-(4-METHOXYPHENYL)-12-OXAZOL-5-YL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves replacing one functional group with another, which can be useful for creating derivatives with different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds with potential therapeutic applications.

Scientific Research Applications

N-ACETYL-N-[3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-4-(4-METHOXYPHENYL)-12-OXAZOL-5-YL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ACETYL-N-[3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-4-(4-METHOXYPHENYL)-12-OXAZOL-5-YL]ACETAMIDE involves its interaction with molecular targets such as tubulin, a protein involved in cell division . By binding to tubulin, the compound disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ACETYL-N-[3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-4-(4-METHOXYPHENYL)-12-OXAZOL-5-YL]ACETAMIDE stands out due to its unique combination of functional groups and its ability to target specific molecular pathways. Its structure allows for versatile modifications, making it a valuable compound for drug development and other scientific research.

Properties

Molecular Formula

C22H20N2O7

Molecular Weight

424.4 g/mol

IUPAC Name

N-acetyl-N-[3-(7-methoxy-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide

InChI

InChI=1S/C22H20N2O7/c1-12(25)24(13(2)26)22-19(14-5-7-16(27-3)8-6-14)20(23-31-22)15-9-17(28-4)21-18(10-15)29-11-30-21/h5-10H,11H2,1-4H3

InChI Key

MSKAGGDLBMAOCZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=C(C(=NO1)C2=CC3=C(C(=C2)OC)OCO3)C4=CC=C(C=C4)OC)C(=O)C

Origin of Product

United States

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